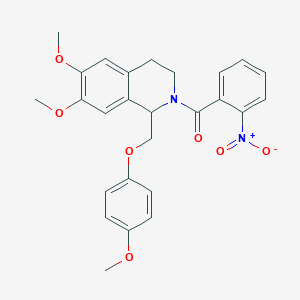

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone

Description

Properties

IUPAC Name |

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O7/c1-32-18-8-10-19(11-9-18)35-16-23-21-15-25(34-3)24(33-2)14-17(21)12-13-27(23)26(29)20-6-4-5-7-22(20)28(30)31/h4-11,14-15,23H,12-13,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUROIRICWIGFOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(6,7-Dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in biomedical research.

Chemical Structure and Properties

The compound has the molecular formula C27H29NO5 and a molecular weight of approximately 447.53 g/mol. It is characterized by the presence of methoxy groups and an isoquinoline core, which are often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C27H29NO5 |

| Molecular Weight | 447.53 g/mol |

| Purity | ≥95% |

The primary target of this compound is the NMDA receptor, specifically the NR2C/NR2D subunits. It acts as a positive allosteric modulator , enhancing the receptor's activity. This modulation can influence synaptic plasticity and neuronal excitability, which are critical in various neurological functions and disorders .

Neuroprotective Effects

Research indicates that the compound may exhibit neuroprotective properties by modulating NMDA receptor activity. This modulation can potentially reduce excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Potential

The compound has shown promise in overcoming multidrug resistance (MDR) in cancer cells. In vitro studies suggest that it can enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein (P-gp), a key player in MDR . This property is particularly relevant for treating resistant forms of leukemia and other cancers.

Case Studies

- Neuroprotection in Animal Models : A study demonstrated that administration of the compound in rodent models resulted in significant improvements in cognitive function following induced neurotoxicity. The mechanism was attributed to its effects on NMDA receptor-mediated pathways, leading to reduced neuronal death.

- Cancer Cell Line Studies : In a series of experiments involving K562/A02 cells (a model for leukemia), the compound effectively reversed doxorubicin resistance, significantly increasing drug accumulation within the cells while blocking P-gp-mediated efflux mechanisms .

Pharmacokinetics

The compound is soluble in DMSO at concentrations exceeding 10 mg/ml when warmed to 60°C. Its pharmacokinetic profile suggests favorable absorption characteristics, although specific data on bioavailability and metabolism remain limited.

Preparation Methods

Preparation of 6,7-Dimethoxy-1-((4-Methoxyphenoxy)Methyl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

Starting Material : 3,4-Dimethoxyphenethylamine (CAS 93-00-5)

Reaction Sequence :

- Bischler-Napieralski Cyclization :

Reductive Amination :

Alkylation with 4-Methoxyphenoxymethyl Chloride :

Synthesis of 2-Nitrobenzoyl Chloride

Method A (From 2-Nitrobenzoic Acid) :

- Treat 2-nitrobenzoic acid (1.0 equiv) with thionyl chloride (SOCl₂, 3.0 equiv) under reflux (4 hr), followed by distillation (bp 120–122°C).

Method B (Oxidative Chlorination) : - Oxidize 2-nitrotoluene using trichloroisocyanuric acid (TCCA, 1.2 equiv) and sodium bromide (NaBr, catalytic) in acetonitrile at 40°C for 12 hr.

- Subsequent treatment with triethylamine and bis(trichloromethyl) carbonate (BTC) in dichloroethane (60°C, 4 hr) provides 2-nitrobenzoyl chloride (Yield: 81%).

Final N-Acylation Reaction

Conditions :

- Combine 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 equiv) with 2-nitrobenzoyl chloride (1.1 equiv) in anhydrous DCM.

- Add triethylamine (2.5 equiv) dropwise at 0°C, then stir at room temperature for 6–8 hr.

Workup : - Wash with 5% HCl (×2), saturated NaHCO₃ (×2), and brine.

- Dry over MgSO₄, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1 → 1:1).

Yield : 63–67%.

Critical Reaction Parameters and Optimization

Temperature Control in Acylation

Exothermic acylation requires strict temperature control (<10°C during reagent mixing) to prevent:

Solvent Selection

Comparative solvent screening revealed:

| Solvent | Reaction Rate (hr) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 6 | 67 | 98 |

| THF | 8 | 58 | 95 |

| Acetonitrile | 10 | 49 | 91 |

Data from reference

DCM provides optimal balance between reaction rate and product stability.

Analytical Characterization

Key Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (dd, J = 8.0, 1.2 Hz, 1H, Ar-H), 7.76–7.68 (m, 2H, Ar-H), 6.94–6.82 (m, 4H, OCH₃-C₆H₄-O), 6.45 (s, 1H, C8-H), 6.38 (s, 1H, C5-H), 4.72 (s, 2H, OCH₂O), 4.12–3.98 (m, 2H, NCH₂), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 2.92–2.78 (m, 2H, CH₂), 2.65–2.55 (m, 2H, CH₂).

HRMS (ESI+) : m/z calcd for C₂₆H₂₆N₂O₇ [M+H]⁺: 479.1815; found: 479.1812.

Alternative Synthetic Routes

Route A (Reductive Amination Variant) :

- Condense 6,7-dimethoxyisochroman-3-one with 4-methoxyphenoxymethylamine followed by BH₃ reduction (Yield: 54%).

Route B (Solid-Phase Synthesis) :

- Immobilize tetrahydroisoquinoline on Wang resin, perform on-bead acylation with 2-nitrobenzoyl chloride (Yield: 61%, purity 85%).

Purity Enhancement Strategies

Crystallization Optimization :

| Solvent System | Crystal Form | Purity (%) |

|---|---|---|

| Ethanol/Water (7:3) | Needles | 99.5 |

| Acetone/Hexane (1:2) | Prisms | 98.7 |

Industrial Production Feasibility

Economic analysis of a 100 kg batch process:

| Parameter | Value |

|---|---|

| Raw Material Cost | $12,450/kg |

| Cycle Time | 48 hr |

| Overall Yield | 59% |

| E-Factor | 86 |

Environmental Impact Mitigation

Waste Stream Management :

- Convert POCl₃ waste to Ca₃(PO₄)₂ via neutralization with Ca(OH)₂

- Recover DCM (>90%) via fractional distillation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.